N'-hydroxy-2-[2-(2-methylphenoxy)ethylidene]hydrazinecarboximidamide
Description
N’-hydroxy-2-[2-(2-methylphenoxy)ethylidene]hydrazinecarboximidamide is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 g/mol . This compound is known for its unique structure, which includes a hydrazinecarboximidamide group and a 2-methylphenoxy group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H14N4O2 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-hydroxy-2-[(E)-2-(2-methylphenoxy)ethylideneamino]guanidine |
InChI |
InChI=1S/C10H14N4O2/c1-8-4-2-3-5-9(8)16-7-6-12-13-10(11)14-15/h2-6,15H,7H2,1H3,(H3,11,13,14)/b12-6+ |
InChI Key |
MUJBJGUKIGAQNC-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OC/C=N/N=C(/N)\NO |
Canonical SMILES |
CC1=CC=CC=C1OCC=NN=C(N)NO |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-hydroxy-2-[2-(2-methylphenoxy)ethylidene]hydrazinecarboximidamide typically involves the reaction of hydrazinecarboximidamide with 2-(2-methylphenoxy)acetaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N’-hydroxy-2-[2-(2-methylphenoxy)ethylidene]hydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance the reaction rates .
Scientific Research Applications
N’-hydroxy-2-[2-(2-methylphenoxy)ethylidene]hydrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-[2-(2-methylphenoxy)ethylidene]hydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
N’-hydroxy-2-[2-(2-methylphenoxy)ethylidene]hydrazinecarboximidamide can be compared with other similar compounds, such as:
N’-hydroxy-2-[2-(mesityloxy)ethylidene]hydrazinecarboximidamide: This compound has a similar structure but with a mesityloxy group instead of a 2-methylphenoxy group.
Hydrazinecarboximidamide derivatives: Various derivatives of hydrazinecarboximidamide with different substituents have been studied for their unique properties and applications.
The uniqueness of N’-hydroxy-2-[2-(2-methylphenoxy)ethylidene]hydrazinecarboximidamide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
